N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a chromenone structure. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Chromenone Structure: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and chromenone structures through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action for compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide often involves interaction with biological macromolecules. This can include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H19NO6/c1-11-14-4-5-16(23)12(2)20(14)28-21(25)15(11)8-19(24)22-9-13-3-6-17-18(7-13)27-10-26-17/h3-7,23H,8-10H2,1-2H3,(H,22,24) |
InChI Key |
APTJEFCRAPPUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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